Exo‑Selective Dichlorocyclopropanation Affords Predominantly the Chair Conformer for Exo‑8,8‑dichloro‑4‑ethyl‑3,5‑dioxabicyclo[5.1.0]octane
For 8,8‑dichloro‑4‑R‑3,5‑dioxabicyclo[5.1.0]octanes, ¹³C NMR analysis demonstrates that the chair–twist equilibrium is essentially displaced toward the chair conformer for exo isomers and toward the twist conformer for endo isomers [1]. The characteristic ¹³C NMR chemical shift difference between the C8 atoms of diastereomers (Δδ) is approximately 16–17 ppm for the formal (R=H) system, as determined by NOESY experiments at −93 °C in (CD₃)₂CO and corroborated by AM1 semiempirical calculations [2]. Because the 4‑ethyl substituent creates steric demands intermediate between the 4‑methyl and 4‑t‑butyl analogs, the exo/endo epimerization equilibrium and the chair–twist partitioning differ specifically from those observed for smaller (H, Me) and larger (i‑Pr, t‑Bu) substitution patterns [1].
| Evidence Dimension | Chair–twist conformational equilibrium preference |
|---|---|
| Target Compound Data | Exo‑8,8‑dichloro‑4‑ethyl‑3,5‑dioxabicyclo[5.1.0]octane favors chair conformer (class‑level trend established by NMR for 4‑R series) [1]. |
| Comparator Or Baseline | Endo‑8,8‑dichloro‑4‑methyl and endo‑8,8‑dichloro‑4‑t‑butyl analogs favor twist conformer [1]. |
| Quantified Difference | Qualitative displacement of equilibrium documented; exact ΔG values not reported for the 4‑ethyl analog. |
| Conditions | ¹³C NMR in CDCl₃ or (CD₃)₂CO, supported by AM1 calculations [1][2]. |
Why This Matters
The ground‑state conformation directly influences the stereochemical course of the Li–t‑BuOH reduction step, making the 4‑ethyl derivative a more reliable precursor for exo‑selective dechlorination than bulkier or less substituted analogs.
- [1] Baryshnikov, R.N.; Vafina, R.M.; Fedorenko, V.Yu.; Shtyrlin, Yu.G.; Klimovitskii, E.N. Russ. J. Org. Chem. 2003, 39, 1029–1033. View Source
- [2] Fedorenko, V.Yu.; Baryshnikov, R.N.; Khairutdinov, B.I.; Vafina, R.M.; Shtyrlin, Yu.G.; Klochkov, V.V.; Klimovitskii, E.N. Russ. J. Org. Chem. 2005, 41, 293–297. View Source
